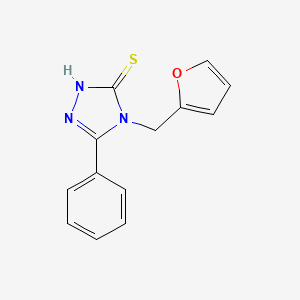

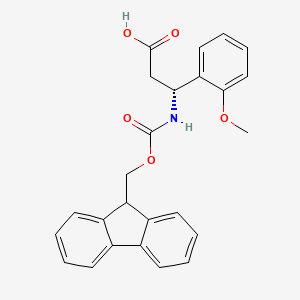

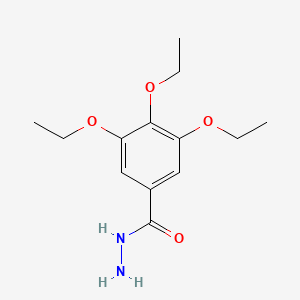

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

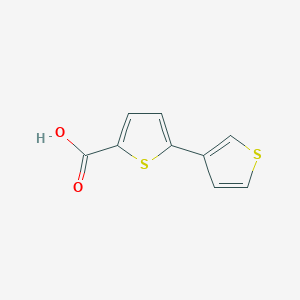

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Protected β-Amino Acids

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is utilized in the synthesis of protected β-amino acids. Ellmerer-Müller et al. (1998) described the application of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yield in two steps (Ellmerer-Müller et al., 1998).

Preparation for Solid-Phase Syntheses of β-Peptides

The compound is also critical in the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides, as reported by Šebesta and Seebach (2003). They achieved this through diastereoselective amidomethylation, suitable for large-scale preparation (Šebesta & Seebach, 2003).

Facilitation of Solid Phase Peptide Synthesis

Funakoshi et al. (1988) demonstrated the use of a derivative of this compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, as a precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis (Funakoshi et al., 1988).

Synthesis of Differentially Protected Azatryptophan Derivatives

Nimje et al. (2020) reported on the synthesis of differentially protected azatryptophan derivatives from N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine via a Negishi coupling. This synthesis highlights the compound's role in developing novel amino acid derivatives for drug discovery (Nimje et al., 2020).

Self-Assembled Structures Formed by Fmoc Modified Amino Acids

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids. This research provides insight into the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is a type of Fmoc-protected amino acid. The Fmoc group is a common protecting group used in solid-phase peptide synthesis. It’s chemically stable and can be removed by base, such as piperidine . This allows for the selective addition of other amino acids or compounds during synthesis, making it a valuable tool in the creation of complex biochemicals.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid. For example, the Fmoc group can be removed under basic conditions , which could be a consideration in its use.

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHQFXYSVGDAGJ-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375896 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511272-31-4 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)